N-(4-iodophenyl)-3,3-diphenylpropanamide

Description

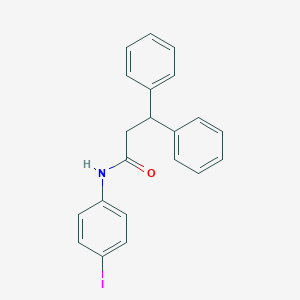

N-(4-Iodophenyl)-3,3-diphenylpropanamide is a propanamide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and an N-(4-iodophenyl) group. This compound is notable for its use in synthesizing advanced materials and organocatalysts. For instance, it serves as a key intermediate in the preparation of [2]rotaxane-based catalysts, where its structural rigidity and electronic properties enhance catalytic selectivity . The iodine atom on the phenyl ring contributes to its distinct electronic and steric profile, influencing solubility (e.g., in dichloromethane or chloroform) and reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C21H18INO |

|---|---|

Molecular Weight |

427.3 g/mol |

IUPAC Name |

N-(4-iodophenyl)-3,3-diphenylpropanamide |

InChI |

InChI=1S/C21H18INO/c22-18-11-13-19(14-12-18)23-21(24)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,23,24) |

InChI Key |

YKGFKBOJPXXFRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-iodophenyl)-3,3-diphenylpropanamide with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Findings:

Halogen Effects: Size and Reactivity: Iodine's large atomic radius (e.g., in this compound) increases molecular weight and polarizability compared to chloro or bromo analogs. This may enhance π-π stacking or van der Waals interactions in catalytic systems . Electronic Influence: The electron-withdrawing nature of iodine could reduce electron density at the amide group, affecting hydrogen-bonding capacity and solubility. However, notes minimal halogen-dependent activity differences in maleimides, suggesting backbone-specific trends .

Structural Backbone Variations: Propanamide vs. Substituent Position: Ortho-substituted halogens (e.g., 2-bromophenyl in ) introduce steric hindrance, altering packing density and thermal stability compared to para-substituted analogs.

Solvent Interactions :

- N-(4-Substituted phenyl)-2,3-diphenylpropanamides show complex solvent-dependent UV absorption, with iodine’s polarizability likely amplifying solvatochromic shifts in polar solvents .

Biological Relevance :

- While direct data for this compound are sparse, related compounds (e.g., benzimidazole-linked diphenylpropanamides in ) demonstrate receptor-binding capabilities, hinting at bioactivity modulated by halogen choice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.